molecular formula C23H22N6OS B2917783 N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203163-39-6

N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2917783
CAS No.: 1203163-39-6
M. Wt: 430.53
InChI Key: OCPIMGPWNBGZCG-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at the 6-position, linked via a carboxamide bridge to a piperidine ring. The piperidine is further connected to a pyridazine moiety bearing a pyridin-4-yl group.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-15-2-3-19-20(14-15)31-23(25-19)26-22(30)17-8-12-29(13-9-17)21-5-4-18(27-28-21)16-6-10-24-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPIMGPWNBGZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide, identified by CAS number 1203163-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H22_{22}N6_{6}OS
  • Molecular Weight : 430.5 g/mol

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole and pyridazine exhibit notable antimicrobial properties. For instance, compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine have shown effective inhibition against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting that this compound may also possess comparable activity .

The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets or receptors. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens. The structural motifs present in the molecule suggest potential binding affinities to various biological targets, including kinases and GPCRs (G protein-coupled receptors) .

Study 1: Antibacterial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structural features to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine were effective against resistant bacterial strains. The study employed a panel of clinical isolates and assessed the MIC values against standard antibiotics as controls .

Study 2: Inhibition of Cancer Cell Proliferation

Another significant area of research has focused on the anti-cancer properties of related compounds. A derivative was tested for its ability to inhibit the proliferation of various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Data Summary Table

Property Value
CAS Number1203163-39-6
Molecular FormulaC23_{23}H22_{22}N6_{6}OS
Molecular Weight430.5 g/mol
Antibacterial MIC Range3.12 - 12.5 μg/mL
Cancer Cell Line Inhibition ConcentrationLow micromolar

Comparison with Similar Compounds

Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides

Structural Similarities :

  • Shared pyridinyl and carboxamide groups, critical for hydrogen bonding with target proteins.
  • Both incorporate heterocyclic cores (benzothiazole vs. thiazole).

Key Differences :

  • The target compound’s benzothiazole (aromatic, planar) vs. simpler thiazole in analogs may enhance π-π stacking or hydrophobic interactions .

N-(4-Ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Structural Similarities :

  • Identical piperidine-4-carboxamide and pyridazine backbone.
  • Pyridinyl substitution on pyridazine (position 3 vs. 4 in the target compound).

Key Differences :

  • Pyridine Orientation : Pyridin-3-yl (meta-substituted) vs. pyridin-4-yl (para-substituted) may affect steric compatibility with target binding pockets.
  • Aromatic Substituent : Ethoxyphenyl (electron-donating group) vs. 6-methylbenzothiazole (electron-withdrawing, rigid) could modulate bioavailability and target engagement .

Molecular Weight :

  • The ethoxyphenyl analog has a molecular weight of 403.5 g/mol, while the target compound’s benzothiazole substitution likely increases its molecular weight, influencing logP and membrane permeability.

6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine

Structural Similarities :

  • Pyridin-4-yl group and nitrogen-rich heterocycles (phthalazine vs. pyridazine).

Key Differences :

  • Core Heterocycle: Phthalazine (fused benzene-pyridazine) vs. standalone pyridazine in the target compound.
  • Substituents : Chlorine atoms and cyclopentylamine in the phthalazine derivative introduce steric bulk and lipophilicity, contrasting with the target compound’s methylbenzothiazole and piperidine groups .

PROTAC Compound 8.8 (Benzimidazole-Pyridinyl Derivative)

Structural Similarities :

  • Both employ pyridinyl and carboxamide linkages, common in kinase inhibitors.

Key Differences :

  • Complexity: PROTAC 8.8 includes a bis-functional structure (target-binding + E3 ligase-recruiting motifs), whereas the target compound is a monomeric inhibitor.
  • Pharmacokinetics : PROTACs require optimized linker lengths and solubility, which may differ from the target compound’s design priorities .

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